N-butyl-3-nitrobenzamide
Übersicht
Beschreibung
N-butyl-3-nitrobenzamide: is an organic compound with the molecular formula C11H14N2O3 It is a derivative of benzamide, where the amide nitrogen is substituted with a butyl group and the benzene ring is substituted with a nitro group at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Direct Condensation Method: One common method for synthesizing N-butyl-3-nitrobenzamide involves the direct condensation of 3-nitrobenzoic acid with butylamine. This reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.
Ultrasonic Irradiation Method: Another green and efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and catalysts can be optimized to reduce costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: N-butyl-3-nitrobenzamide can undergo reduction reactions to convert the nitro group to an amino group, forming N-butyl-3-aminobenzamide.
Substitution: The nitro group on the benzene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products:
Reduction: N-butyl-3-aminobenzamide.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-butyl-3-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for constructing various chemical entities .
Biology and Medicine: In medicinal chemistry, this compound derivatives may exhibit biological activity and can be explored as potential drug candidates. The nitro group can be reduced to an amino group, which is a common motif in many pharmaceuticals .
Industry: In the materials science industry, this compound can be used in the development of polymers and other advanced materials. Its structural properties can impart specific characteristics to the final products .
Wirkmechanismus
The mechanism of action of N-butyl-3-nitrobenzamide depends on its specific applicationFor example, the nitro group can undergo reduction to form an amino group, which can then participate in hydrogen bonding and other interactions with biological molecules .
Vergleich Mit ähnlichen Verbindungen
N-butylbenzamide: Lacks the nitro group, making it less reactive in certain chemical reactions.
N-butyl-4-nitrobenzamide: Similar structure but with the nitro group at the fourth position, which can affect its reactivity and properties.
N-ethyl-3-nitrobenzamide: Similar structure but with an ethyl group instead of a butyl group, which can influence its solubility and reactivity.
Uniqueness: N-butyl-3-nitrobenzamide is unique due to the specific positioning of the nitro group on the benzene ring and the butyl substitution on the amide nitrogen. These structural features confer distinct chemical and physical properties, making it suitable for specific applications in research and industry .
Biologische Aktivität
N-butyl-3-nitrobenzamide (CPI1135) is a compound that has garnered attention for its potential biological activities, particularly in the context of neuroprotection and antitumor effects. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
This compound is classified as a nitrobenzamide derivative with the molecular formula . Its structure includes a nitro group attached to a benzamide moiety, which is believed to contribute to its biological efficacy.
Neuroprotective Effects
Research indicates that this compound exhibits significant neuroprotective properties. In animal models, it has been shown to protect against dopamine depletion in the striatum induced by neurotoxic agents such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). For instance, studies report that doses of CPI1135 at 30 mg/kg can significantly enhance dopamine levels compared to control groups:
Compound | Dopamine (nM/mg ± S.E.M.) | % Non-MPTP Control |
---|---|---|
CPI1135 | 1.25 ± 0.05 | 93.9 |
Methyl Cellulose | 0.72 ± 0.05 | 54.1 |
These results suggest that this compound may be effective in mitigating neurodegenerative processes associated with Parkinson's disease and other related conditions .
Antitumor Activity
This compound has also shown promise as an antitumor agent. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including breast cancer cells. The compound's inhibitory concentration (IC50) values indicate moderate cytotoxicity:
Formulation | IC50 (μM) |
---|---|
BNB (this compound) | 21.8 |
BNB-loaded Nanocarriers | 33.7 |
Blank Formulations | Not Cytotoxic |
The formulation studies revealed that BNB-loaded solid lipid nanoparticles (SLN) could enhance the compound's antitumor activity, achieving an IC50 of 12.4 μM .
The mechanisms underlying the biological activity of this compound are multifaceted:
- Neuroprotection : The compound appears to exert its neuroprotective effects through the modulation of neurotransmitter levels and inhibition of apoptosis in neuronal cells.
- Antitumor Effects : The cytotoxicity observed in cancer cell lines may be attributed to the induction of apoptosis and disruption of cellular proliferation pathways.
Case Studies
Several case studies have highlighted the potential clinical applications of this compound:
- Neurodegenerative Disease Models : In rodent models treated with MPTP, this compound administration led to significant preservation of dopaminergic neurons and improved motor function.
- Cancer Treatment : In vitro assays using human breast cancer cell lines demonstrated that formulations containing this compound significantly reduced cell viability compared to untreated controls.
Eigenschaften
IUPAC Name |
N-butyl-3-nitrobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-2-3-7-12-11(14)9-5-4-6-10(8-9)13(15)16/h4-6,8H,2-3,7H2,1H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKPLRMLCSBJKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50324384 | |
Record name | N-butyl-3-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50324384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70001-47-7 | |
Record name | 70001-47-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406579 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-butyl-3-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50324384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-butyl-3-nitrobenzamide interact with poly(9-vinylcarbazole), and what are the implications of this interaction?
A1: this compound acts as an electron acceptor, engaging in a charge-transfer (CT) interaction with poly(9-vinylcarbazole) (PVK), which acts as an electron donor. [] This interaction stems from the difference in electron affinity between the two molecules. UV-Vis spectroscopy revealed that the complexation equilibrium constant of PVK with N-butyl-3,5-dinitrobenzamide (a stronger electron acceptor) was larger than that with this compound. [] This suggests that the strength of the CT interaction is influenced by the electron-accepting ability of the nitrobenzamide derivative.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.